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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the selective androgen receptor modulator (SARM) BMS-564929 with

other notable alternatives. Supported by experimental data, this document delves into its

tissue-selective activity, potency, and underlying mechanisms, offering a comprehensive

resource for evaluating its therapeutic potential.

BMS-564929 is a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb

for conditions associated with age-related decline in androgen levels, such as muscle wasting

and osteoporosis.[1] Its therapeutic appeal lies in its ability to selectively stimulate anabolic

effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.

[1] This tissue selectivity is a key differentiator from traditional anabolic steroids and forms the

central theme of this comparative guide.

Comparative Efficacy and Potency: A Data-Driven
Overview
The tissue-selective activity of BMS-564929 and other SARMs is quantitatively assessed

through in vitro and in vivo studies. The following tables summarize key performance

indicators, allowing for a direct comparison of their potency and selectivity.

In Vitro Activity
This table outlines the binding affinity (Ki) for the androgen receptor (AR) and the half-maximal

effective concentration (EC50) in a muscle cell line, indicating the potency of each compound
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at the cellular level.

Compound
Androgen Receptor
Binding Affinity (Ki, nM)

In Vitro Potency (EC50 in
C2C12 Myoblasts, nM)

BMS-564929 2.11 0.44

Ostarine (MK-2866) 3.8
~1-10 (stimulates proliferation)

[2]

S-23 1.7[3][4] 1.8

In Vivo Tissue Selectivity in Castrated Rat Models
The Hershberger assay in castrated rats is the standard for evaluating the in vivo tissue-

selective activity of SARMs. The data below presents the half-maximal effective dose (ED50)

required to stimulate the anabolic levator ani muscle versus the androgenic prostate and

seminal vesicles. A higher ratio of prostate/muscle ED50 indicates greater tissue selectivity.

Compound

Anabolic
Activity
(Levator Ani
ED50,
mg/kg/day)

Androgenic
Activity
(Prostate
ED50,
mg/kg/day)

Androgenic
Activity
(Seminal
Vesicles ED50,
mg/kg/day)

Anabolic/Andr
ogenic
Selectivity
(Prostate ED50
/ Levator Ani
ED50)

BMS-564929 ~0.03 >3 >10 >100

Testosterone

Propionate
0.22 0.28 0.56 1.3

Ostarine (MK-

2866)
0.03[5] 0.12[5] 0.39[5] 4

S-23 0.079[3][6] 0.43[3][6] - 5.4

Luteinizing Hormone (LH) Suppression
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A critical aspect of SARM development is minimizing the suppression of endogenous

hormones. This table shows the ED50 for LH suppression, a key indicator of potential side

effects related to the hypothalamic-pituitary-gonadal axis.

Compound LH Suppression (ED50, mg/kg/day)

BMS-564929 0.008

Testosterone Propionate 0.26

Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in validating the tissue-selective activity of BMS-
564929, the following diagrams, generated using Graphviz, illustrate the key signaling pathway

and experimental workflows.
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Signaling pathway of BMS-564929 in a target tissue.
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Experimental workflow for validating tissue-selective activity.
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Logical relationship of BMS-564929's key attributes.

Detailed Experimental Protocols
The validation of BMS-564929's tissue-selective activity relies on standardized and

reproducible experimental protocols. Below are detailed methodologies for the key assays cited

in this guide.

Radioligand Binding Assay for Androgen Receptor
This assay determines the binding affinity (Ki) of a compound for the androgen receptor.

Objective: To quantify the affinity of BMS-564929 for the androgen receptor through

competitive displacement of a radiolabeled ligand.

Materials:

Test compound (BMS-564929)

Radioligand: [3H]-Mibolerone or [3H]-R1881

Source of Androgen Receptor: Cytosol from rat ventral prostate or recombinant human AR

Wash Buffer (e.g., Tris-HCl buffer)
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Scintillation fluid

96-well filter plates

Scintillation counter

Procedure:

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from

homogenized rat ventral prostates or use a purified recombinant human AR preparation.

Competition Reaction: In a 96-well plate, incubate a fixed concentration of the radioligand

with varying concentrations of the test compound (BMS-564929) and the receptor

preparation.

Incubation: Allow the binding reaction to reach equilibrium by incubating for a specified time

(e.g., 18-24 hours) at a controlled temperature (e.g., 4°C).

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass

fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Quantification: Add scintillation fluid to the filter plate and measure the radioactivity of the

bound ligand using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration. The IC50 (the concentration of the compound that displaces 50%

of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.[7][8][9][10][11]

In Vitro Androgen Receptor Transactivation Assay
This cell-based assay measures the functional activity of a compound as an agonist or

antagonist of the androgen receptor.
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Objective: To determine the potency (EC50) of BMS-564929 in activating androgen receptor-

mediated gene transcription.

Materials:

Mammalian cell line stably co-transfected with a human androgen receptor expression vector

and a reporter gene construct containing androgen response elements (AREs) linked to a

luciferase reporter gene (e.g., AR-CALUX, 22Rv1/MMTV_GR-KO).[12][13][14]

Cell culture medium and supplements

Test compound (BMS-564929)

Positive control (e.g., Dihydrotestosterone - DHT)

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach

overnight.

Compound Treatment: Treat the cells with various concentrations of BMS-564929 or the

positive control (DHT) for a specified period (e.g., 24 hours).

Cell Lysis: After incubation, lyse the cells to release the intracellular contents, including the

expressed luciferase enzyme.

Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the

substrate for the luciferase enzyme.

Measurement: Measure the luminescence produced by the enzymatic reaction using a

luminometer. The intensity of the light is proportional to the level of reporter gene expression.

Data Analysis: Plot the luminescence signal against the logarithm of the compound

concentration. The EC50, the concentration that produces 50% of the maximal response, is
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calculated using non-linear regression analysis.[15][16]

In Vivo Hershberger Bioassay
This in vivo assay is the gold standard for assessing the androgenic and anabolic activity of a

compound in a whole-animal model.

Objective: To evaluate the tissue-selective androgenic and anabolic effects of BMS-564929 by

measuring the weight changes of androgen-responsive tissues in castrated male rats.

Animals:

Peripubertal male rats (e.g., Sprague-Dawley or Wistar)

Procedure:

Castration: Surgically castrate the rats to remove the endogenous source of androgens.

Allow for a post-operative recovery period of at least 7 days.

Dosing: Administer the test compound (BMS-564929) or a vehicle control to groups of

castrated rats daily for 10 consecutive days. A reference androgen (e.g., testosterone

propionate) is also used as a positive control.

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the

animals and carefully dissect the following androgen-responsive tissues:

Ventral prostate

Seminal vesicles (including coagulating glands)

Levator ani-bulbocavernosus muscle complex (anabolic indicator)

Glans penis

Cowper's glands

Tissue Weighing: Carefully trim the tissues of any adhering fat or connective tissue and

record their wet weights.
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Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control

group. A statistically significant increase in the weight of the levator ani muscle indicates

anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate

androgenic activity. Calculate the ED50 for each tissue by plotting the dose-response curves.

The ratio of the ED50 for androgenic tissues to the ED50 for the anabolic tissue provides a

quantitative measure of tissue selectivity.[17][18][19][20][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://tsar.jrc.ec.europa.eu/test-method/tm2010-07
https://tsar.jrc.ec.europa.eu/test-method/tm2010-07
https://tsar.jrc.ec.europa.eu/test-method/tm2020-02
https://tsar.jrc.ec.europa.eu/test-method/tm2020-02
https://tsar.jrc.ec.europa.eu/test-method/tm2020-02
https://www.oecd.org/en/publications/2023/07/test-no-458-stably-transfected-human-androgen-receptor-transcriptional-activation-assay-for-detection-of-androgenic-agonist-and-antagonist-activity-of-chemicals_g1g6ece6.html
https://www.researchgate.net/figure/The-principle-of-in-vitro-androgen-transactivation-assay-based-on-stable-transfection-of_fig1_268985821
https://pmc.ncbi.nlm.nih.gov/articles/PMC4241742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4241742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6711601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6711601/
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg441.pdf
https://pubmed.ncbi.nlm.nih.gov/16882536/
https://pubmed.ncbi.nlm.nih.gov/16882536/
https://pubmed.ncbi.nlm.nih.gov/16882536/
https://www.oecd.org/en/publications/test-no-441-hershberger-bioassay-in-rats_9789264076334-en.html
https://www.benchchem.com/product/b1667221#validating-the-tissue-selective-activity-of-bms-564929
https://www.benchchem.com/product/b1667221#validating-the-tissue-selective-activity-of-bms-564929
https://www.benchchem.com/product/b1667221#validating-the-tissue-selective-activity-of-bms-564929
https://www.benchchem.com/product/b1667221#validating-the-tissue-selective-activity-of-bms-564929
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

